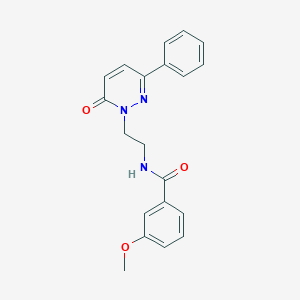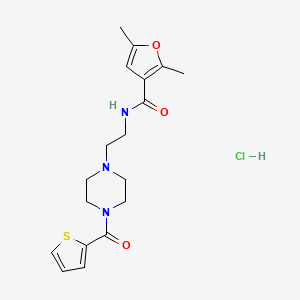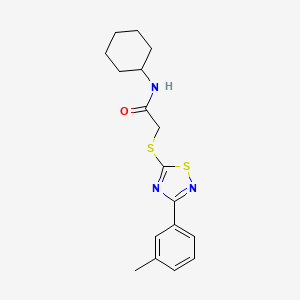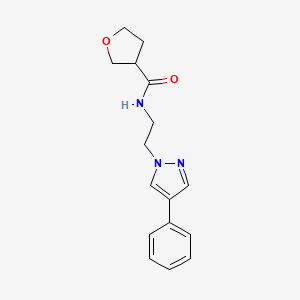![molecular formula C17H19N5O5S B2532731 N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-45-9](/img/structure/B2532731.png)
N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
This compound belongs to a broader category of chemicals that are explored for their synthetic versatility and potential applications in medicinal chemistry. The synthesis of related heterocyclic compounds showcases the methodological advancements in creating polyfunctionally substituted heterocycles, such as pyrimidines, pyrazolo, and others, utilizing activated nitriles and other precursors. These synthetic pathways often involve reactions with acetic anhydride, acid chloride, and bifunctional compounds leading to various derivatives with potential bioactive properties (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Cytotoxic Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial activities. These compounds include various heterocycles incorporating the antipyrine moiety, demonstrating the potential of such chemicals in the development of new antimicrobial agents. The synthesis of these compounds is characterized by reactions that yield new coumarin, pyridine, pyrrole, thiazole, and other derivatives, further tested for their bioactivity (Bondock, Rabie, Etman, & Fadda, 2008).
Radioligand Development for Imaging
A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, related in structure to the compound , has been reported as selective ligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET). Such studies are crucial for developing diagnostic tools for neuroinflammation and other disorders. The design, synthesis, and successful labeling with fluorine-18 of these compounds mark a significant step toward non-invasive imaging techniques that could facilitate the understanding of various diseases at the molecular level (Dollé, Hinnen, Damont, et al., 2008).
In Vitro Cytotoxic Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a core structure with the compound of interest, has been aimed at discovering new anticancer agents. The synthesis of these compounds involved attaching different aryloxy groups to the pyrimidine ring, and their anticancer activity was tested on a broad panel of cancer cell lines. This approach exemplifies how structural analogs of the specified compound are being explored for their potential to inhibit cancer cell growth, highlighting the importance of such chemicals in drug discovery efforts (Al-Sanea, Parambi, Shaker, et al., 2020).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-26-10-3-4-13(27-2)12(7-10)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMSCCGDIRGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)



![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)


![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

